Flumetralin

Übersicht

Beschreibung

Flumetralin is a plant growth regulator primarily used to control axillary bud (sucker) growth on tobacco plants. It was first registered for use in 1983 and is known for its local systemic effect and contact action. This compound is a member of the dinitroaniline class of compounds, which are characterized by the presence of two nitro groups on the phenyl ring. This compound is applied using hand or ground spray equipment and is effective in improving the quality and consistency of tobacco leaves .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of flumetralin involves the reaction of N-ethyl-2-chloro-6-fluorobenzylamine with 2,6-dinitro-4-trifluoromethylaniline. The process typically requires the use of high-purity reagents and solvents, such as acetone, and involves multiple steps of purification to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often formulated into various preparations such as emulsifiable concentrates, suspension concentrates, and water-dispersible granules .

Analyse Chemischer Reaktionen

Types of Reactions: Flumetralin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The nitro groups in this compound can be reduced to amines under suitable conditions.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of different substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Herbicidal Use

Flumetralin is predominantly employed as a pre-emergent herbicide in crops like tobacco. It is effective in controlling axillary bud growth (suckers) in flue-cured tobacco plants. Studies have shown that applying this compound after topping significantly improves sucker control compared to pre-topping applications. For instance, a study indicated that this compound application resulted in up to 98.7% sucker control when combined with fatty alcohols, demonstrating its efficacy in enhancing tobacco yield and quality .

| Application Method | Sucker Control (%) | Yield Impact |

|---|---|---|

| This compound Alone (Before Topping) | 94.7 | Neutral |

| This compound Alone (After Topping) | 98.7 | Positive |

| This compound + Fatty Alcohol (After Topping) | 98.7 | Positive |

1.2 Crop Rotation Considerations

This compound's persistence in soil raises concerns regarding its carryover effects on rotational crops. Research has indicated significant residual activity that may affect subsequent plantings, necessitating careful management of its application to avoid adverse effects on crop rotation .

Toxicological Studies

2.1 Genotoxicity and Cytotoxicity

Recent studies have highlighted the genotoxic and cytotoxic effects of this compound on human peripheral blood lymphocytes (PBLs). In vitro assays demonstrated that this compound induced chromosome aberrations and micronucleus formation at varying concentrations, suggesting potential risks associated with exposure .

| Concentration (µg/mL) | Chromosome Aberrations (%) | Micronuclei Formation (%) |

|---|---|---|

| 125 | Low | Moderate |

| 250 | Moderate | High |

| 500 | High | Very High |

| 1000 | Very High | Very High |

2.2 Developmental Toxicity

This compound has also been investigated for its effects on maternal and fetal health in animal models. A study involving pregnant mice exposed to this compound via inhalation revealed significant developmental abnormalities in fetuses, including reduced organ weights and skeletal malformations .

Environmental Impact

3.1 Persistence and Mobility

This compound is recognized for its low mobility and persistence in soil, which can lead to environmental accumulation and potential contamination of water sources. Its environmental behavior necessitates monitoring to mitigate risks associated with its use .

3.2 Regulatory Perspectives

The regulatory status of this compound varies globally, with some jurisdictions imposing restrictions due to its toxicological profile and environmental persistence. Continuous assessment by agencies such as the EPA is crucial for ensuring safe usage practices .

Case Studies

Case Study 1: Tobacco Sucker Control

In a controlled field experiment, researchers applied this compound at two different rates post-topping of tobacco plants. The results demonstrated a marked increase in sucker control when treatments were applied after topping compared to before topping, underscoring the importance of application timing.

Case Study 2: Genotoxic Effects on Human Cells

A laboratory study assessed the impact of this compound on human PBLs over varying exposure durations. The findings confirmed that higher concentrations led to significant increases in chromosomal damage, raising concerns about occupational exposure among agricultural workers.

Wirkmechanismus

Flumetralin exerts its effects by inhibiting cell division and elongation in plants. It targets the mitotic spindle apparatus, preventing the proper alignment and separation of chromosomes during cell division. This leads to the suppression of axillary bud growth and the promotion of uniform maturation of tobacco leaves. The primary molecular targets include tubulin proteins involved in the formation of microtubules .

Vergleich Mit ähnlichen Verbindungen

Flumetralin is often compared with other dinitroaniline compounds such as butralin, pendimethalin, and trifluralin. These compounds share similar mechanisms of action but differ in their specific applications and properties:

Butralin: Used as a plant growth regulator and herbicide, similar to this compound, but with different application methods and efficacy.

Pendimethalin: Primarily used as a pre-emergence herbicide with some plant growth regulatory properties.

Trifluralin: Used as a selective herbicide for pre-emergence control of annual grasses and broadleaf weeds

This compound is unique in its specific application for controlling axillary bud growth in tobacco plants, making it a valuable tool in the agricultural industry.

Biologische Aktivität

Flumetralin is a synthetic plant growth regulator classified under the 2,6-dinitroaniline group, primarily utilized for its herbicidal properties. Its biological activity encompasses a range of effects on plant and animal systems, with significant implications for both environmental and human health.

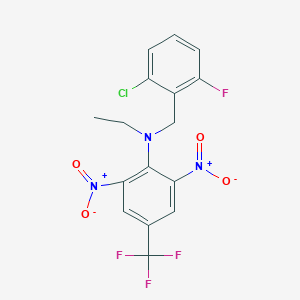

- Chemical Formula : C₁₆H₁₂ClF₄N₃O₄

- Molecular Weight : 396.73 g/mol

- CAS Number : 67129-08-2

This compound acts by inhibiting microtubule assembly during cell division, leading to the disruption of normal cellular processes in plants. This mechanism results in the prevention of shoot and root growth in susceptible species, making it effective as a pre-emergence herbicide.

Genotoxic and Cytotoxic Effects

Recent studies have highlighted the genotoxic and cytotoxic properties of this compound. A pivotal study evaluated its impact on human peripheral blood lymphocytes (PBLs) using chromosome aberration (CA) and micronucleus assays. The findings revealed:

- Increased Chromosome Aberrations : Significant increases in structural chromosome aberrations were observed at concentrations of 250 µg/mL and above after both 24 and 48 hours of exposure.

- Micronucleus Formation : Higher concentrations (≥250 µg/mL) induced micronucleus formation, indicating potential genotoxicity.

- Cytotoxic Effects : A decrease in the mitotic index was noted across all tested concentrations, suggesting that this compound exhibits cytostatic effects that hinder cell division .

Toxicological Studies

This compound has undergone extensive toxicological assessment to evaluate its safety profile. Key findings from various studies include:

Environmental Impact

This compound's persistence in soil can lead to unintended consequences for subsequent crops. Research indicates potential damage to crops like tobacco when this compound is applied prior to planting . The compound's moderate volatility raises concerns regarding drift during application, necessitating careful management practices to mitigate risks to non-target plants.

Case Studies

-

Tobacco Sucker Control :

- A study assessed the impact of this compound on tobacco plants and subsequent sweet potato crops. Results indicated that applying this compound at ≤1.34 kg a.i./ha posed no significant risk to sweet potato planted the following year, suggesting a relatively safe application rate for rotational cropping systems .

- Human Health Risk Assessment :

Eigenschaften

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNAWOCHVWERAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032553 | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Aldrich MSDS] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000024 [mmHg] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62924-70-3 | |

| Record name | Flumetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumetralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF3TSN8UV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.